1,4-Bis(2-pyridylmethoxy)benzene
Overview
Description
1,4-Bis(2-pyridylmethoxy)benzene is a chemical compound with the molecular formula C18H16N2O2. The phenylene ring in this compound is located on an inversion center, and the pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring .
Synthesis Analysis
The synthesis of 1,4-Bis(2-pyridylmethoxy)benzene involves the reaction of p-benzenediol and 2-chloromethylpyridine hydrochloride under nitrogen atmosphere and alkaline condition . Near-infrared BODIPY photosensitizers with symmetrical 2,6-diiodo 3,5-distyryl 1,2-Bis(2-pyridylmethoxy)benzene were synthesized to study the singlet oxygen photosensitizing efficiency .Molecular Structure Analysis
In the molecular structure of 1,4-Bis(2-pyridylmethoxy)benzene, the phenylene ring is located on an inversion center. The pyridyl ring makes a dihedral angle of 39.9° with the phenylene ring . In the crystal, adjacent molecules are linked by intermolecular C—H…N hydrogen bonds, forming a linear chain along the a axis .Scientific Research Applications
Electropolymerization and Conducting Polymers
- 1,4-Bis(2-pyridylmethoxy)benzene (BPB) and related compounds have been explored for electropolymerization, creating conducting polymers. BPB shows a low oxidation potential, making it suitable for polymerization in the presence of easily oxidized electrolytes. This results in conducting polymers with high electroactivity and low oxidation potentials, useful in various electronic applications (Larmat, Soloducho, Katritzky, & Reynolds, 1996).
Antioxidant Activity
- Some derivatives of 1,4-bis(2-pyridylmethoxy)benzene have been synthesized and evaluated for antioxidant activity. These compounds show significant radical scavenging activity, suggesting potential use in fields requiring antioxidant properties (Lavanya, Padmavathi, & Padmaja, 2014).
Coordination Polymers and Supramolecular Architecture
- Coordination polymers formed from reactions between 1,4-bis(2-pyridylmethoxy)benzene and metal ions like AgCF3SO3 have been studied. These structures depend on the type of ligand and reaction stoichiometry, leading to diverse polymeric and macrocyclic structures. Such materials are significant in the field of materials science for their potential applications in catalysis, gas storage, and molecular recognition (Oh, Stern, & Mirkin, 2005).
Luminescent Properties and Supramolecular Networks
- Compounds based on 1,4-bis(2-pyridylmethoxy)benzene have been studied for their luminescent properties, exhibiting intense emissions in solid states. These properties, alongside their ability to form diverse supramolecular networks, make them candidates for materials in optical devices and sensors (Deng, Qi, Huo, Zhao, & Gao, 2011).
Protonation and Tuning Luminescence in Polymers
- The effects of protonation on structural and spectroscopic properties of 1,4-bis(2-pyridylmethoxy)benzene derivatives have been explored. Protonation can lead to significant changes in molecular structure and luminescence, suggesting applications in the tuning of optical properties for electronic devices (Monkman, Pålsson, Higgins, Wang, Bryce, Batsanov, & Howard, 2002).
Synthesis and Crystal Structures of Metal Complexes
- 1,4-Bis(2-pyridylmethoxy)benzene and its analogs have been used to synthesize various metal complexes, revealing a range of crystal structures. These studies provide insights into the assembly of metal-organic frameworks, potentially applicable in catalysis and molecular electronics (Hartshorn & Steel, 1998).
Safety And Hazards
The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with skin, eyes, or clothing should be avoided. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
2-[[4-(pyridin-2-ylmethoxy)phenoxy]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-11-19-15(5-1)13-21-17-7-9-18(10-8-17)22-14-16-6-2-4-12-20-16/h1-12H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDQXOFFHAJOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)OCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781110 | |
Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-pyridylmethoxy)benzene | |
CAS RN |
219872-35-2 | |
Record name | 2,2'-[1,4-Phenylenebis(oxymethylene)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50781110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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